molecular formula C12H16BrClO2 B5127450 5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene

5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene

Cat. No. B5127450
M. Wt: 307.61 g/mol
InChI Key: RWKMPVSTLMLTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene, also known as Bromo-EEQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular disease, and neuroprotection. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular disease, this compound has been shown to have vasodilatory effects and can improve blood flow. In neuroprotection, this compound has been shown to protect against oxidative stress and inflammation, which are common factors in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene is not fully understood, but it is believed to act by modulating various signaling pathways in cells. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the induction of antioxidant and detoxification enzymes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been shown to have vasodilatory effects and can improve blood flow.

Advantages and Limitations for Lab Experiments

5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also soluble in various solvents, which makes it easy to use in different experimental setups. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.

Future Directions

There are several future directions for the study of 5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent in various inflammatory diseases such as arthritis. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be easily synthesized and has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising and warrant further research.

Synthesis Methods

5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene can be synthesized by reacting 2-bromoethyl ether with 2-chloro-1,3-dimethylbenzene in the presence of a base such as potassium carbonate. The reaction yields this compound as a colorless liquid with a boiling point of 146-148 °C.

properties

IUPAC Name

5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClO2/c1-9-7-11(8-10(2)12(9)14)16-6-5-15-4-3-13/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKMPVSTLMLTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.